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Compound of Interest

Compound Name: Propoxate, (S)-

Cat. No.: B12749363

Disclaimer: The compound "(S)-Propoxate” is not a recognized chemical entity in scientific
literature. This guide pertains to Dextropropoxyphene, a well-documented synthetic opioid
analgesic with an (S) configuration at one of its chiral centers. It is presumed that the user's
query intended to refer to this compound, given the context of drug development.

Executive Summary

Dextropropoxyphene is a synthetic opioid analgesic, structurally related to methadone, that
was previously used for the management of mild to moderate pain.[1][2] The analgesic effects
are attributed specifically to the dextrorotatory isomer, (2S,3R)-4-(dimethylamino)-3-methyl-1,2-
diphenylbutan-2-yl propanoate.[3][4] It functions primarily as a weak agonist at p-opioid
receptors in the central nervous system (CNS), leading to pain relief.[1][3] The drug has been
withdrawn from markets in Europe and the United States due to concerns over cardiotoxicity
and the risk of fatal overdose.[1][3] This document provides a comprehensive overview of its
chemical structure, physicochemical properties, mechanism of action, and relevant
experimental protocols for an audience of researchers and drug development professionals.

Chemical and Structural Properties

Dextropropoxyphene is the (2S,3R) enantiomer of propoxyphene.[3] Its analgesic activity
resides almost exclusively in this dextrorotatory isomer, while the levorotatory isomer,
levopropoxyphene, possesses antitussive properties.[2][5]
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Chemical Structure

The chemical structure of Dextropropoxyphene is presented below:

IUPAC Name: [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate[6][7]

Molecular Formula: C22H29NO2[8][9]

Molecular Weight: 339.48 g/mol [6][8]

CAS Number: 469-62-5[8][9]

l.Skeletal formula of dextropropoxyphene

Figure 1: Skeletal formula of dextropropoxyphene.[10]

Physicochemical Properties

A summary of the key physicochemical properties of Dextropropoxyphene is provided in the
table below. These properties are crucial for understanding its absorption, distribution,
metabolism, and excretion (ADME) profile.

Property Value Reference(s)

) White to off-white crystalline
Physical Form [11]
powder

Melting Point 75-76 °C [819]

6.3 (50% aq EtOH)
pKa . : [81[12]
(Uncertain), 9.06 (Basic)

LogP 4.4 [9]
Water Solubility 0.00419 mg/mL [7]
Specific Rotation (a) +67.3° (c = 0.6 in chloroform) [8]

. The hydrochloride salt is stable
Stability _ _ [12]
in solution at pH 2 to 3.5.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.pharmacompass.com/chemistry-chemical-name/dextropropoxyphene
https://go.drugbank.com/salts/DBSALT000500
https://www.chembk.com/en/chem/Dextropropoxyphene
https://pubchem.ncbi.nlm.nih.gov/compound/Dextropropoxyphene-M
https://www.pharmacompass.com/chemistry-chemical-name/dextropropoxyphene
https://www.chembk.com/en/chem/Dextropropoxyphene
https://www.chembk.com/en/chem/Dextropropoxyphene
https://pubchem.ncbi.nlm.nih.gov/compound/Dextropropoxyphene-M
https://commons.wikimedia.org/wiki/File:Dextropropoxyphene_structure.svg
https://cymitquimica.com/cas/1639-60-7/
https://www.chembk.com/en/chem/Dextropropoxyphene
https://pubchem.ncbi.nlm.nih.gov/compound/Dextropropoxyphene-M
https://www.chembk.com/en/chem/Dextropropoxyphene
https://pubchem.ncbi.nlm.nih.gov/compound/Propoxyphene
https://pubchem.ncbi.nlm.nih.gov/compound/Dextropropoxyphene-M
https://go.drugbank.com/salts/DBSALT000500
https://www.chembk.com/en/chem/Dextropropoxyphene
https://pubchem.ncbi.nlm.nih.gov/compound/Propoxyphene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12749363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Pharmacology and Mechanism of Action

Dextropropoxyphene exerts its analgesic effects primarily through its interaction with the opioid
receptor system.

Primary Mechanism: Opioid Receptor Agonism

Dextropropoxyphene is a weak agonist at the p (mu), K (kappa), and & (delta) opioid receptors
in the CNS, with a primary affinity for the p-opioid receptor (MOR or OP3).[5][13][14] The
binding of dextropropoxyphene to these G-protein coupled receptors (GPCRS) initiates a
cascade of intracellular events:

G-Protein Activation: Receptor binding stimulates the exchange of Guanosine Diphosphate
(GDP) for Guanosine Triphosphate (GTP) on the G-protein complex.[5][13]

« Inhibition of Adenylate Cyclase: The activated G-protein inhibits the enzyme adenylate
cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (CAMP)
levels.[13][15]

e Modulation of lon Channels: This signaling cascade results in the closing of N-type voltage-
gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium
channels.[3][13]

o Neuronal Hyperpolarization: The modulation of ion channels leads to hyperpolarization of the
neuronal membrane, reducing neuronal excitability.[3][13]

« Inhibition of Neurotransmitter Release: Consequently, the release of nociceptive (pain-
signaling) neurotransmitters such as Substance P, GABA, dopamine, acetylcholine, and
noradrenaline is inhibited.[13][15]

This net effect is a reduction in the transmission of pain signals and an altered perception of
pain.[13]

Secondary Mechanisms

In addition to its opioid receptor activity, dextropropoxyphene has been shown to exhibit other
pharmacological actions:
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 Nicotinic Acetylcholine Receptor Antagonism: It acts as a potent, noncompetitive antagonist

of the asf34 neuronal nicotinic acetylcholine receptor.[1][3]

e Serotonin Reuptake Inhibition: It is also a weak serotonin reuptake inhibitor.[1][3]

These secondary mechanisms may contribute to its overall pharmacological profile and side

effects.

Caption: Dextropropoxyphene's primary mechanism of action via p-opioid receptor signaling.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of dextropropoxyphene is characterized by good oral absorption,

extensive metabolism, and a long half-life of its active metabolite.

Parameter

Value | Description

Reference(s)

Absorption

Well absorbed orally.

[16][17]

Bioavailability

~40% due to significant first-

pass metabolism.

[16][18]

Protein Binding

~78%

[17]

Metabolism

Extensively metabolized in the
liver, primarily via N-
demethylation by the
cytochrome P450 enzyme
CYP3A4 to its major active

metabolite, norpropoxyphene.

[13][18][19]

Elimination Half-Life

Dextropropoxyphene: 6-12
hours. Norpropoxyphene: 30-
36 hours.

[16][17]

Excretion

Primarily excreted in the urine
as norpropoxyphene (free or
conjugated). Approximately 20-
25% of an administered dose

is excreted within 48 hours.

[5113]
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The long half-life of the cardiotoxic metabolite, norpropoxyphene, is a significant factor in the
drug's safety profile, particularly with repeated dosing or in patients with renal impairment.[4]
[20]

Experimental Protocols

This section details methodologies for key experiments used to characterize the properties and
effects of dextropropoxyphene.

Opioid Receptor Binding Assay

This protocol is a standard method to determine the affinity of a compound for opioid receptors.

e Objective: To quantify the binding affinity (Ki) of dextropropoxyphene for u, 8, and K opioid
receptors.

» Methodology:

o Membrane Preparation: Brain tissue (e.g., from mice or rats) is homogenized in a buffered
solution and centrifuged to isolate cell membranes rich in opioid receptors.[14]

o Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand for
each receptor type (e.g., 3H-DAMGO for y, 3H-DPDPE for &, 3H-U69,593 for K) in the
presence of varying concentrations of dextropropoxyphene.

o Separation: The reaction is terminated, and bound radioligand is separated from unbound
radioligand via rapid filtration through glass fiber filters.

o Quantification: The radioactivity retained on the filters is measured using liquid scintillation
counting.

o Data Analysis: The concentration of dextropropoxyphene that inhibits 50% of the specific
radioligand binding (ICso) is determined. The binding affinity (Ki) is then calculated using
the Cheng-Prusoff equation.

e Results: Studies have shown that dextropropoxyphene is p-selective but does not
significantly differentiate between k- and d-sites.[14] A study in mouse brain membranes
reported a Kd of 40 uM for a specific binding site.[14]
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In Vivo Analgesia Assay (Mouse Hot Plate Test)

This is a classic test to evaluate the analgesic efficacy of a compound in an animal model.

» Objective: To assess the analgesic effect of dextropropoxyphene by measuring the latency of
a pain response to a thermal stimulus.

o Methodology:

o Animal Acclimation: Mice are acclimated to the testing environment and the hot plate
apparatus.

o Baseline Measurement: Each mouse is placed on a hot plate maintained at a constant
temperature (e.g., 55 = 0.5 °C), and the time until a nociceptive response (e.g., paw
licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is
used to prevent tissue damage.

o Drug Administration: Mice are administered dextropropoxyphene (or a vehicle control) via
a specific route (e.g., oral gavage, intraperitoneal injection).

o Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60,
90, 120 minutes), the hot plate latency is measured again.

o Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect
(%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline
latency)] x 100. Dose-response curves can be generated to determine the EDso (the dose
that produces 50% of the maximum effect).

o Expected Outcome: Dextropropoxyphene administration is expected to produce a dose-
dependent increase in hot plate latency, indicating an analgesic effect.[21]

Caption: A generalized workflow for the preclinical evaluation of analgesic compounds.

Synthesis Overview

The synthesis of dextropropoxyphene typically involves a multi-step process:
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e Mannich Reaction: Phenylpropenyl ketone reacts with a secondary amine to form an
aminoketone, beta-dimethylaminobutyrophenone.[22]

o Resolution: The racemic aminoketone is resolved using a chiral acid, such as tartaric acid, to
isolate the desired stereoisomer.[23][24]

» Grignard Reaction: The resolved aminoketone is reacted with benzylmagnesium chloride.
This Grignard reaction adds the benzyl group and forms the precursor alcohol, known as d-
oxyphene.[23][24]

o Acylation (Esterification): The d-oxyphene is then acylated using propionic anhydride or
propionyl chloride to form the final dextropropoxyphene ester.[24]

o Salt Formation: The free base can be converted to a salt, such as the hydrochloride or
napsylate, for pharmaceutical formulation.[24]

Conclusion

Dextropropoxyphene is a weak opioid agonist with a well-defined chemical structure and
mechanism of action. Its analgesic properties are mediated primarily through the p-opioid
receptor. While it has demonstrated efficacy for mild to moderate pain, its use has been largely
discontinued due to a narrow therapeutic index and significant safety concerns, particularly
cardiotoxicity associated with its metabolite, norpropoxyphene. The information and protocols
detailed in this guide provide a technical foundation for researchers in the field of analgesic
drug development, highlighting the key chemical and pharmacological characteristics of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the Chemical
Properties and Structure of Dextropropoxyphene]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12749363#chemical-properties-and-
structure-of-s-propoxate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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